molecular formula C16H16N2O2 B8181163 (S)-2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

(S)-2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B8181163
M. Wt: 268.31 g/mol
InChI Key: JSWIPBMQZNDWNW-OAHLLOKOSA-N
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Description

(S)-2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral oxazoline derivative with the molecular formula C₁₆H₁₆N₂O₂ and a molecular weight of 268.31–268.32 . It is characterized by a 4,5-dihydrooxazole (oxazoline) core substituted with a 4-methoxy-6-methylpyridin-2-yl group at position 2 and a phenyl group at position 2. The (S) -configuration at the stereogenic center is critical for its applications in asymmetric catalysis, where it acts as a ligand to transition metals . The compound is stored under inert conditions at 2–8°C to maintain stability .

Properties

IUPAC Name

(4S)-2-(4-methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-8-13(19-2)9-14(17-11)16-18-15(10-20-16)12-6-4-3-5-7-12/h3-9,15H,10H2,1-2H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWIPBMQZNDWNW-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2=NC(CO2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=N1)C2=N[C@H](CO2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological implications, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H16N2O2
  • Molecular Weight : 268.31 g/mol
  • IUPAC Name : (4S)-2-(4-methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG215Induction of apoptosis
MCF720Inhibition of tubulin polymerization
A375 (Melanoma)18Cell cycle arrest in G2/M phase

These findings suggest that the compound may act similarly to established antitumor agents by targeting microtubule dynamics and inducing cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. Preliminary studies indicate moderate antibacterial activity against several strains.

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results highlight the potential of this compound as a candidate for developing new antimicrobial agents.

Case Studies

  • Study on HepG2 Cells : A study conducted by researchers demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .
  • Evaluation of Antimicrobial Efficacy : In a comparative study assessing various compounds against pathogenic microorganisms, this compound showed promising results, particularly against Gram-positive bacteria. The study emphasized the need for further exploration into its mechanism of action and structure–activity relationships .

Comparison with Similar Compounds

Enantiomeric Comparison: (R)-Isomer

The (R)-enantiomer (CAS: 2757082-89-4) shares identical molecular weight and formula but differs in stereochemistry. Enantiomers often exhibit divergent behaviors in asymmetric catalysis due to their spatial arrangement. For example, in coordination chemistry, the (S) -isomer may induce preferential formation of specific stereoisomers in catalytic reactions, while the (R) -isomer could lead to opposite enantioselectivity.

Structural Analogs with Modified Substituents

Pyridine Ring Modifications
  • This compound, synthesized via a general procedure (69% yield), is used in coordination chemistry but lacks reported biological activity .
  • 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole Derivatives: Replacing the pyridinyl group with a benzo[b]thiophen-2-yl moiety results in compounds with potent antifungal activity (MIC: 0.03–2 μg/mL against Candida albicans and Aspergillus fumigatus).
Trifluoromethyl Substitutions
  • (S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole :
    The trifluoromethyl group enhances metabolic stability and lipophilicity, making it suitable for pharmaceutical applications. This contrasts with the target compound’s methoxy and methyl groups, which balance electron donation and steric effects for catalysis .

Functional Analogs in Catalysis and Pharmacology

Antifungal Agents
  • 4-Phenyl-4,5-dihydrooxazole Derivatives :
    Broad-spectrum antifungal activity (MIC: 0.03–0.5 μg/mL) is achieved by optimizing substituents on the oxazoline ring, such as benzothiophene or alkyl groups. The target compound lacks reported antifungal data, suggesting its design prioritizes catalytic over biological applications .

Physical and Chemical Properties

Compound Molecular Weight Key Substituents Application Key Data
(S)-Target Compound 268.31 4-MeO-6-Me-pyridin-2-yl, Ph Asymmetric Catalysis Purity >97%, Storage: 2–8°C
(R)-Enantiomer 268.31 4-MeO-6-Me-pyridin-2-yl, Ph Catalysis (Theoretical) Purity 98%
2-(Benzo[b]thiophen-2-yl)-Analog ~297.34* Benzo[b]thiophen-2-yl, Ph Antifungal MIC: 0.03–2 μg/mL
(S)-4-Benzyl-CF₃-Pyridinyl Analog 310.29 5-CF₃-pyridin-2-yl, Bn Pharmaceutical High metabolic stability

*Estimated based on molecular formula.

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